4-bromo-N-ethyl-3-methoxybenzenesulfonamide
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Overview
Description
4-bromo-N-ethyl-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position, an ethyl group at the nitrogen atom, and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-3-methoxybenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzenesulfonamide, is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This step introduces the bromine atom at the 4-position of the benzene ring.
Ethylation: The brominated intermediate is then reacted with ethylamine to introduce the ethyl group at the nitrogen atom, forming the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-ethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-N-ethyl-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-ethyl-3-methoxybenzamide: Similar structure but lacks the sulfonamide group.
4-bromo-N-ethyl-3-methoxybenzenesulfonyl chloride: Similar structure but contains a sulfonyl chloride group instead of a sulfonamide group.
4-bromo-N-ethyl-3-methoxybenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-bromo-N-ethyl-3-methoxybenzenesulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-N-ethyl-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)7-4-5-8(10)9(6-7)14-2/h4-6,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNHZZYKIJNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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